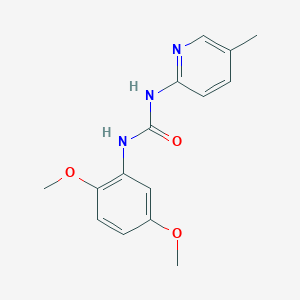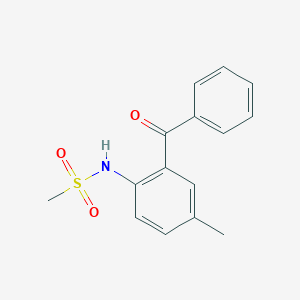
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone, also known as ADI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADI belongs to the class of thioxoimidazolidinones and has been found to exhibit various biochemical and physiological effects. In
Scientific Research Applications
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial properties. 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to have immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases.
Mechanism of Action
The mechanism of action of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression. Additionally, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to inhibit the activity of protein kinase C, which is involved in cell signaling.
Biochemical and Physiological Effects
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has also been found to inhibit the replication of various viruses, including HIV and hepatitis C virus. Additionally, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to exhibit low toxicity, making it a safe compound to work with. However, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has some limitations. It is relatively unstable and can degrade over time, making it difficult to store. Additionally, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has poor solubility in water, making it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone. One area of interest is the development of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone's potential use in treating neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone and its potential use in treating autoimmune diseases.
Conclusion
In conclusion, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to exhibit various biochemical and physiological effects and has been studied for its potential use in treating cancer, viral infections, and neurological disorders. While 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the mechanism of action of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone and its potential use in treating various diseases.
Synthesis Methods
The synthesis of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone involves the reaction of 2-thioxo-4-imidazolidinone with aniline and 3-bromopropylamine. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is then purified using various techniques, including recrystallization and column chromatography.
properties
IUPAC Name |
3-anilino-5,5-dipropyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-3-10-15(11-4-2)13(19)18(14(20)16-15)17-12-8-6-5-7-9-12/h5-9,17H,3-4,10-11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODRDWWTBAJUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)N(C(=S)N1)NC2=CC=CC=C2)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)


![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)

![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![3-cyclopentyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5888821.png)
![4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5888827.png)

![N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888869.png)

![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5888875.png)